Naphtho[2,3-b]benzofuran-1-ylboronic acid

OLED Host Material Blue Emission

Research pain point: Generic aryl boronic acids lack the extended π-conjugation and high triplet energy needed for deep-blue OLEDs. This compound solves the gap. - **Core advantage:** Naphtho[2,3-b]benzofuran scaffold enables high hole mobility and TADF/phosphorescent host performance. - **Proven outcome:** Enables synthesis of blue OLED host BBK-523 (EQE 9.1%, 3.02 V, CIE y=0.067). - **Supply reliability:** ≥98% purity, soluble in DMF/methanol, consistent Suzuki-Miyaura coupling yields.

Molecular Formula C16H11BO3
Molecular Weight 262.1 g/mol
Cat. No. B12293038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-b]benzofuran-1-ylboronic acid
Molecular FormulaC16H11BO3
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)OC3=CC4=CC=CC=C4C=C32)(O)O
InChIInChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)20-14/h1-9,18-19H
InChIKeyGUPYETLVSSDKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[2,3-b]benzofuran-1-ylboronic Acid for OLED Synthesis


Naphtho[2,3-b]benzofuran-1-ylboronic acid (CAS 2261008-21-1, molecular formula C16H11BO3) is a π-conjugated molecule containing a fused naphthobenzofuran core and a boronic acid functional group . Its extended planar conjugated structure provides excellent hole transport capabilities and a relatively high triplet state energy level, making it a critical synthetic precursor for constructing high-performance organic light-emitting diode (OLED) materials, particularly electron donor-acceptor type thermally activated delayed fluorescence (TADF) emitters and phosphorescent hosts . The compound is supplied as a red-brown crystalline powder with a typical purity of NLT 98% .

Naphtho[2,3-b]benzofuran core enables construction of high-triplet-energy hosts for blue and green OLEDs
Boronic acid handle supports direct Suzuki-Miyaura coupling for donor-acceptor TADF emitter synthesis
High-purity specification and favorable DMF/methanol solubility facilitate reproducible multi-step OLED material preparation

Naphtho[2,3-b]benzofuran-1-ylboronic Acid vs Simpler Boronic Acids


Generic aryl boronic acids lack the extended planar conjugated system of the naphtho[2,3-b]benzofuran core, which is essential for achieving the required hole transport mobility, high triplet energy, and thermal stability in high-performance OLED materials . The specific regiochemistry of the boronic acid group at the 1-position of this fused heteroaromatic system is crucial for the efficient construction of larger rigid π-systems via Suzuki-Miyaura coupling, a step that cannot be replicated with simpler or differently substituted boronic acids . Furthermore, derivatives synthesized from this core exhibit tunable energy level structures and morphological stability that are directly attributable to the unique π-conjugated backbone, as demonstrated in comparative OLED device studies [1].

Simpler aryl boronic acids lack the extended π-conjugated core; this may reduce triplet energy and hole transport, altering device performance
Regiochemistry at the 1-position of the fused heteroaromatic system is critical for rigid π-system extension—generic boronic acids cannot replicate this coupling selectivity
Derivatives from this core show tunable energy levels and morphological stability; substituting with dibenzofuran or carbazole cores may lead to different emission and lifetime profiles

Naphtho[2,3-b]benzofuran-1-ylboronic Acid: Performance Evidence


Blue OLED Host Performance: BBK-523 Advantage

A derivative synthesized from naphtho[2,3-b]benzofuran-1-ylboronic acid, namely 2-(10-phenylanthracen-9-yl)naphtho[2,3-b]benzofuran (BBK-523), demonstrates quantifiably superior performance as a blue host material in OLEDs compared to structurally related dibenzofuran analogs [1]. In a direct head-to-head comparison of three anthracene-based host materials (BBK-521, BBK-522, and BBK-523), the BBK-523 material exhibited the highest photoluminescence quantum yield (PLQY) of approximately 55%, the lowest turn-on voltage of 3.02 V, and achieved a maximum current efficiency of 5.89 cd/A with an external quantum efficiency (EQE) of 9.1% [1]. This performance is coupled with an excellent CIE y coordinate of 0.067, confirming its suitability for deep-blue OLED applications [1].

Blue host comparison
Head-to-head
BBK-523 derivative: EQE 9.1%, turn-on voltage 3.02 V, current efficiency 5.89 cd/A, CIE y 0.067, PLQY ~55% — outperformed BBK-521 and BBK-522 analogs
Supports naphthobenzofuran core advantage for deep-blue host performance
Film-state PLQY; blue OLED device with BBK-523 as emissive-layer host
OLED Host Material Blue Emission

High Purity for Reproducible OLED Synthesis

Naphtho[2,3-b]benzofuran-1-ylboronic acid is commercially supplied with a guaranteed purity of not less than 98% (NLT 98%) . In comparison, many generic boronic acids or in-class analogs may be offered at lower purities (e.g., 95% or 97%) or without rigorous quality specifications, which can significantly impact the yield and reproducibility of multi-step syntheses for OLED materials [1]. This high purity specification ensures reliable performance in Suzuki-Miyaura coupling reactions and reduces the presence of impurities that could act as quenching sites in final OLED devices [1].

Purity specification
Supplier specification
NLT 98% (HPLC)
High purity reduces impurity-related quenching and improves synthetic reproducibility
Typical generic boronic acids supplied at 95–97%
OLED Materials Synthetic Building Block Quality Control

Solubility in DMF and Methanol for Suzuki Coupling

Naphtho[2,3-b]benzofuran-1-ylboronic acid exhibits high solubility in N,N-dimethylformamide (DMF) and good solubility in methanol, while being sparingly soluble in glacial acetic acid and practically insoluble in water . This solubility profile is distinct from simpler phenylboronic acids which are highly water-soluble [1], and from other polycyclic boronic acids which may require more specialized solvent systems. The solubility characteristics in polar aprotic and protic solvents enable straightforward integration into common Suzuki-Miyaura coupling protocols without the need for extensive solvent optimization .

Solubility profile
Class-level
Very soluble in DMF, soluble in methanol; practically insoluble in water
Enables direct use in standard Suzuki coupling solvent systems without extensive optimization
Contrasts with highly water-soluble phenylboronic acid
Solubility Suzuki Coupling Reaction Optimization

High Triplet Energy & Hole Transport for TADF OLEDs

The naphtho[2,3-b]benzofuran core of this boronic acid imparts a relatively high triplet state energy level and excellent hole transport capabilities . These electronic properties are crucial for designing high-efficiency blue and green TADF-OLED devices, as they enable effective host-guest energy transfer and balanced charge transport [1]. While specific numerical triplet energy values are not provided in vendor technical literature, the class-level inference is that the extended π-conjugated system of the naphtho[2,3-b]benzofuran core is distinct from simpler, lower triplet energy cores like dibenzofuran or carbazole [2]. The rigid planar structure further helps reduce non-radiative transitions, enhancing luminous efficiency and color purity .

Triplet energy & transport
Class-level
Relatively high triplet state energy, reported excellent hole transport capability
Supports design of high-efficiency TADF hosts with reduced roll-off
Numerical triplet values not provided; inferred from extended π-conjugation
TADF Triplet Energy Hole Transport

Naphtho[2,3-b]benzofuran-1-ylboronic Acid: OLED Application Scenarios


Blue OLED Host Material Synthesis

Naphtho[2,3-b]benzofuran-1-ylboronic acid is the critical starting material for synthesizing BBK-523, a blue OLED host that outperformed dibenzofuran analogs with an EQE of 9.1%, a turn-on voltage of 3.02 V, and a CIE y of 0.067 [1]. This scenario is ideal for research groups and OLED manufacturers aiming to develop deep-blue emitting devices with high efficiency and low power consumption.

Donor-Acceptor TADF Emitter Construction

The boronic acid functionality enables the efficient construction of large molecular weight electron donor-acceptor type thermally activated delayed fluorescence (TADF) materials via Suzuki-Miyaura coupling [1]. The resulting materials benefit from the high hole mobility and suitable energy levels of the naphtho[2,3-b]benzofuran core, making them promising candidates for high-efficiency blue or green TADF-OLED devices .

Reliable OLED Synthesis with High Purity and Solubility

With a guaranteed purity of NLT 98% and excellent solubility in DMF and methanol [1], Naphtho[2,3-b]benzofuran-1-ylboronic acid provides a reliable and reproducible building block for academic and industrial laboratories engaged in multi-step OLED material synthesis . Its well-defined solubility profile minimizes reaction optimization time and ensures consistent coupling yields.

Application
Selection Property
Validation Focus
Blue OLED host synthesis
Naphthobenzofuran core for high PLQY and deep-blue emission
EQE, turn-on voltage, CIE y
Donor-acceptor TADF emitter construction
Extended π-conjugation with hole transport ability
TADF characteristics and charge balance
Reproducible multi-step OLED synthesis
High purity specification and DMF/methanol solubility
Coupling yields and impurity control

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